Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 7, a methyl group at position 2, and a methyl ester at position 6.
Properties
IUPAC Name |
methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-3-7-11-4-6(9(14)15-2)8(10)13(7)12-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYNJXLCSRXTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a condensation reaction with hydrazine to form the pyrazole ring. This intermediate is then reacted with a suitable chlorinating agent to introduce the chlorine atom at the 7-position. Finally, the esterification of the carboxylic acid group yields the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while hydrolysis will yield the corresponding carboxylic acid .
Scientific Research Applications
Anticancer Properties
Research indicates that Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
| K562 | 10.0 | Inhibition of proliferation |
The compound's mechanism often involves the modulation of signaling pathways such as ERK and AKT, leading to reduced cell viability and increased apoptosis in cancer cells .
Anti-inflammatory Effects
Preliminary findings suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases.
Antimicrobial Activity
Some derivatives of pyrazolo[1,5-a]pyrimidine have shown efficacy against various bacterial strains. This compound could potentially be explored for its antimicrobial properties as well .
Synthesis and Functionalization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its derivatives.
Synthesis Overview:
- Starting materials typically include readily available pyrazole derivatives.
- Functionalization at the 6-carboxylate position allows for modifications that enhance biological activity.
- Various synthetic routes have been developed to introduce substituents at different positions on the pyrazolo-pyrimidine scaffold.
Case Studies
Several case studies highlight the potential applications of this compound:
Study on Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer effects of this compound on breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in significant cytotoxicity and induction of apoptosis through ERK pathway inhibition .
Evaluation of Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of this compound. It was found to effectively reduce levels of inflammatory markers in vitro, suggesting its utility in treating conditions associated with chronic inflammation.
Mechanism of Action
The mechanism of action of methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A ) with key analogs, focusing on structural variations, physicochemical properties, and reported biological activities.
Substituent Effects and Ester Group Variations
Key Observations :
- Chlorine Substitution : The dichloro analog (Methyl 5,7-dichloropyrazolo[...]-3-carboxylate) introduces a stronger electron-withdrawing effect, which could stabilize negative charges or influence binding in enzymatic pockets .
- Aryl Substituents : The 3-chlorophenyl group in Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[...] enhances steric bulk and aromatic interactions, which may improve target binding but reduce metabolic stability .
Crystallographic and Conformational Comparisons
- Molecular Conformation : In Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[...]-6-carboxylate, the pyrimidine ring adopts a flattened envelope conformation, with the bromophenyl group nearly perpendicular to the core. This geometry facilitates intermolecular N–H⋯N hydrogen bonding, stabilizing crystal packing .
- Hydrogen Bonding: Amino-substituted analogs (e.g., Ethyl 7-amino-2-methylpyrazolo[...]-6-carboxylate) likely exhibit stronger hydrogen-bonding networks due to the NH₂ group, enhancing solubility and crystallinity .
Compound A, with its chloro and methyl ester groups, may adopt a planar conformation similar to its ethyl ester analog, but its lack of hydrogen-bond donors could reduce crystalline stability compared to amino-substituted derivatives.
Biological Activity
Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure features a fused pyrazole and pyrimidine ring system, with a methyl ester group at the 6-position and a chlorine atom at the 7-position. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, a study identified certain analogues that showed promising antitubercular activity against Mycobacterium tuberculosis (Mtb) through high-throughput screening methods. These compounds were found to have low cytotoxicity while effectively inhibiting Mtb growth within macrophages .
Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MIC (μg/mL) against Mtb | Cytotoxicity (HepG2) |
|---|---|---|
| P6 | 0.5 | >100 |
| P7 | 1.0 | >100 |
| P19 | 0.25 | 50 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. The compound's mechanism of action involves interaction with specific molecular targets, inhibiting their activity and leading to apoptosis in cancer cells. Studies indicate that certain pyrazolo[1,5-a]pyrimidine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors, modulating their function. This interaction can lead to various biological effects, such as:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act as a ligand for specific receptors, influencing cellular signaling pathways.
Study on Antitubercular Activity
In a focused library synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues, researchers identified key structural features that enhance antitubercular activity. The study highlighted the importance of substituents at various positions on the core scaffold for achieving optimal efficacy against Mtb while maintaining low cytotoxicity levels .
Evaluation of Anticancer Effects
Another investigation evaluated the anticancer effects of several pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. The results indicated that specific modifications in the chemical structure could lead to enhanced potency and selectivity towards cancer cells while minimizing effects on normal cells. The study emphasized the potential for these compounds as lead candidates in drug development for cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
